molecular formula C8H12N2O B2356166 2-(Tert-butyl)pyrimidin-4(3H)-one CAS No. 42351-88-2

2-(Tert-butyl)pyrimidin-4(3H)-one

Cat. No. B2356166
CAS RN: 42351-88-2
M. Wt: 152.197
InChI Key: PHJLZBIRORCZFZ-UHFFFAOYSA-N
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Description

2-(Tert-butyl)pyrimidin-4(3H)-one (2-TBP) is an organic compound belonging to the class of pyrimidines. It is a versatile organic compound that has been used in a variety of fields, such as organic synthesis, drug development, biochemistry, and materials science. The compound has a unique structure, which makes it particularly useful for a variety of applications.

Scientific Research Applications

1. Histamine H4 Receptor Ligands

2-Aminopyrimidines, including those with modifications like 4-tert-butyl, have been synthesized as ligands for the histamine H4 receptor (H4R). These compounds have shown potential in anti-inflammatory and antinociceptive activities in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

2. Interaction with Bovine Serum Albumin

A compound, 2-tert-butylamine-thieno[2,3-d]pyrimidin-4(3H)-ones, structurally related to 2-(Tert-butyl)pyrimidin-4(3H)-one, was synthesized and its interaction with Bovine Serum Albumin was studied. This research indicated the compound's binding with BSA and suggested that hydrophobic interactions played a major role in this reaction (Sun Shaofa, 2010).

3. Antiplasmodial Pharmacomodulation

2-Aminothieno[3,2-d]pyrimidin-4(3H)-one derivatives, with tert-butyl modifications, were synthesized and evaluated for their antiplasmodial activity against the Plasmodium falciparum strain. This study provided valuable structure-activity relationship data for antiplasmodial agents (Mustière et al., 2022).

4. Synthesis of Heterocyclic β-amino Acids

The synthesis of β-amino-5-pyrimidinepropanoic ester, involving a tert-butyl group, has been reported. This compound is significant in peptide and peptidomimic synthesis (Bovy & Rico, 1993).

5. Inhibitors of Cell Line Proliferation

Pyrazolo[3,4-d]pyrimidine derivatives, including those with tert-butyl groups, were synthesized and studied as inhibitors of cell line proliferation. They acted by interfering with the phosphorylation of Src, a protein involved in cancer cell growth (Carraro et al., 2006).

6. Synthesis of Novel Polyimides

New polyimides containing tert-butyl side groups were synthesized, showing low dielectric constants, excellent solubility, and high thermal stability. These materials are useful in applications like organic light-emitting diodes and nonlinear optics (Chern & Tsai, 2008).

properties

IUPAC Name

2-tert-butyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(2,3)7-9-5-4-6(11)10-7/h4-5H,1-3H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJLZBIRORCZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42351-88-2
Record name 2-tert-butyl-3,4-dihydropyrimidin-4-one
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